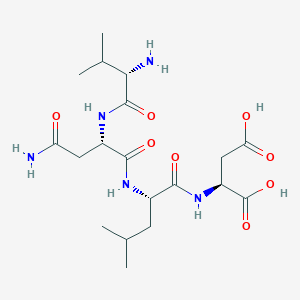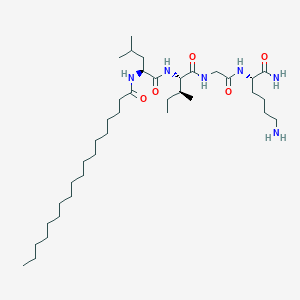![molecular formula C18H22Br2N2 B14237769 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide CAS No. 512179-44-1](/img/structure/B14237769.png)
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide typically involves the reaction of a naphthyridine derivative with a bromohexyl halide under specific conditions. One common method involves the alkylation of 5,6-dihydrobenzo[f][1,7]naphthyridine with 6-bromohexyl bromide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Electrophilic Substitution: The aromatic ring in the naphthyridine core can undergo electrophilic substitution reactions with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a naphthyridine oxide .
Aplicaciones Científicas De Investigación
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biological Research: The compound is used in the study of molecular interactions and cellular pathways due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate the function of specific biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[c][1,7]naphthyridine Derivatives: These compounds have a fused-ring system similar to 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific functionalization with a bromohexyl group, which imparts unique chemical reactivity and biological properties. This functional group allows for targeted modifications and interactions, making it a valuable compound in various research applications .
Propiedades
Número CAS |
512179-44-1 |
|---|---|
Fórmula molecular |
C18H22Br2N2 |
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
6-(6-bromohexyl)-5H-benzo[f][1,7]naphthyridin-4-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-17-15(9-7-12-20-17)16-8-3-4-10-18(16)21;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
Clave InChI |
VYQUSXRMYOSPDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=[NH+]2)C3=CC=CC=C3N1CCCCCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
ethanenitrile](/img/structure/B14237737.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)





![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)

![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
